molecular formula C15H13N3O5S B1423574 5'-Hydroxypiroxicam CAS No. 77459-78-0

5'-Hydroxypiroxicam

Cat. No.: B1423574
CAS No.: 77459-78-0
M. Wt: 347.3 g/mol
InChI Key: CCKOORANQAQKKV-UHFFFAOYSA-N
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Description

. It is a metabolite of piroxicam, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation

Mechanism of Action

Target of Action

The primary target of 5’-Hydroxypiroxicam, a major metabolite of Piroxicam, is the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

5’-Hydroxypiroxicam acts by reversibly inhibiting the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins . This results in decreased inflammation and pain, which is beneficial in conditions like osteoarthritis and rheumatoid arthritis .

Biochemical Pathways

The inhibition of cyclooxygenase enzymes by 5’-Hydroxypiroxicam disrupts the biochemical pathway of prostaglandin synthesis . This leads to a decrease in the production of prostaglandins, which are involved in mediating inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of 5’-Hydroxypiroxicam involve absorption, distribution, metabolism, and excretion (ADME). It is well absorbed and extensively metabolized in the liver, predominantly via CYP2C9 . The plasma half-life of 5’-Hydroxypiroxicam is significantly longer than that of Piroxicam, with an average of 70.5 hours . Approximately 25.2% of the dose is recovered in urine as 5’-Hydroxypiroxicam .

Result of Action

The molecular and cellular effects of 5’-Hydroxypiroxicam’s action primarily involve the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, 5’-Hydroxypiroxicam reduces the inflammatory response and alleviates pain, particularly in conditions such as osteoarthritis and rheumatoid arthritis .

Action Environment

The action, efficacy, and stability of 5’-Hydroxypiroxicam can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the drug . Additionally, factors such as pH levels and the presence of other medications can impact the metabolism and excretion of 5’-Hydroxypiroxicam

Biochemical Analysis

Biochemical Properties

5’-Hydroxypiroxicam interacts with various enzymes and proteins in the body. It is primarily metabolized by the cytochrome P450 2C9 (CYP2C9) enzyme . The interaction between 5’-Hydroxypiroxicam and CYP2C9 is crucial for its metabolic transformation .

Molecular Mechanism

The molecular mechanism of 5’-Hydroxypiroxicam is closely related to its parent compound, Piroxicam. Piroxicam exerts its effects by inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), thereby reducing the synthesis of prostaglandins . It’s plausible that 5’-Hydroxypiroxicam may have similar molecular interactions.

Temporal Effects in Laboratory Settings

Studies on Piroxicam have shown that its plasma half-life is significantly shorter than that of 5’-Hydroxypiroxicam .

Metabolic Pathways

5’-Hydroxypiroxicam is involved in the metabolic pathway of Piroxicam. The primary route of biotransformation involves hydroxylation to form 5’-Hydroxypiroxicam . This process is catalyzed by the CYP2C9 enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5'-Hydroxypiroxicam can be synthesized through the hydroxylation of piroxicam. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide under controlled conditions to introduce the hydroxyl group at the 5' position of the piroxicam molecule.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors with precise control over temperature, pressure, and pH levels. The process ensures the efficient conversion of piroxicam to this compound with high purity and yield.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, osmium tetroxide, and other oxidizing agents are commonly used.

  • Reduction: Reducing agents such as sodium borohydride can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms, and substituted analogs of 5'-Hydroxypiroxicam.

Scientific Research Applications

5'-Hydroxypiroxicam has several scientific research applications, including:

  • Medicine: It is studied for its potential anti-inflammatory and analgesic properties, similar to its parent compound, piroxicam.

  • Biology: Research is conducted to understand its effects on biological systems, including its metabolism and interaction with enzymes.

  • Chemistry: It is used as a chemical intermediate in the synthesis of other compounds.

  • Industry: Its applications extend to the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

5'-Hydroxypiroxicam is compared with other similar compounds, such as:

  • Piroxicam: Its parent compound, which also acts as an NSAID.

  • Meloxicam: Another NSAID with similar anti-inflammatory properties.

  • Diclofenac: A widely used NSAID with analgesic and anti-inflammatory effects.

Uniqueness: this compound is unique due to its specific hydroxylated structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar NSAIDs.

Properties

IUPAC Name

4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-18-13(15(21)17-12-7-6-9(19)8-16-12)14(20)10-4-2-3-5-11(10)24(18,22)23/h2-8,19-20H,1H3,(H,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKOORANQAQKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228171
Record name 5'-Hydroxypiroxicam
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77459-78-0
Record name 5′-HydroxyPiroxicam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77459-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5'-Hydroxypiroxicam
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Record name 5'-Hydroxypiroxicam
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77459-78-0
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Record name 5'-HYDROXYPIROXICAM
Source FDA Global Substance Registration System (GSRS)
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Record name 5'-Hydroxypiroxicam
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URL http://www.hmdb.ca/metabolites/HMDB0014096
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 5'-hydroxypiroxicam?

A1: this compound is a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) piroxicam. [, , , , , , , , , , , , ]

Q2: How is this compound formed?

A2: It's primarily formed through hepatic metabolism of piroxicam, likely via cytochrome P450 enzymes. []

Q3: How does the elimination half-life of this compound compare to piroxicam?

A3: Following chronic piroxicam dosing, this compound exhibits a significantly longer elimination half-life compared to the parent drug (80.9 ± 44 hours vs. 54.9 ± 26 hours). []

Q4: Is this compound pharmacologically active?

A4: While the research primarily focuses on this compound as a metabolite of piroxicam, its own pharmacological activity isn't extensively discussed. [, , , , , , , , , , , , ] Further research is needed to understand its potential independent effects.

Q5: Can this compound be detected in biological samples?

A5: Yes, various studies highlight the detection and quantification of this compound in biological samples like plasma, urine, and bile using techniques like HPLC and LC-MS. [, , , , , , , , , , , , ]

Q6: How is this compound excreted?

A6: Research indicates that this compound is primarily excreted in the urine, with significant amounts also found in the bile. []

Q7: What analytical techniques are employed to study this compound?

A7: Several analytical methods are used to study this compound, including:

  • High-performance liquid chromatography (HPLC): This technique is widely used to separate, detect, and quantify this compound in biological samples. [, , , , , , ]
  • Liquid chromatography-mass spectrometry (LC-MS): This highly sensitive and specific method allows for accurate quantification of this compound in complex matrices like plasma, urine, and even keratinous matrices like feathers. [, , ]
  • Derivative spectrophotometry: This method utilizes the unique spectral properties of this compound for its quantification. [, ]

Q8: Does age influence the pharmacokinetics of this compound?

A9: While age shows some correlation with piroxicam clearance and half-life, its direct impact on this compound kinetics hasn't been definitively established. [, ] More research is needed to understand the potential influence of age on this compound disposition.

Q9: Are there significant interindividual variations in this compound pharmacokinetics?

A10: Yes, studies show wide interindividual variability in the pharmacokinetics of both piroxicam and this compound. []

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